molecular formula C16H24N2O4S B2799106 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 2034377-16-5

1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2799106
CAS No.: 2034377-16-5
M. Wt: 340.44
InChI Key: FJYRETLVDCSQMY-UHFFFAOYSA-N
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Description

The compound 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol features a piperidine ring connected to a pyrrolidin-3-ol moiety via a sulfonyl linker substituted with a 3-methoxyphenyl group. This structure combines a sulfonamide-based scaffold with heterocyclic components, which is common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-15-3-2-4-16(11-15)23(20,21)18-9-5-13(6-10-18)17-8-7-14(19)12-17/h2-4,11,13-14,19H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRETLVDCSQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the piperidine ring using electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base.

    Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Linked Piperidine Derivatives

Compound 6f ():
  • Structure: (4-Benzhydrylpiperazin-1-yl)(1-((3-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone.
  • Key Differences: Replaces the 3-methoxyphenyl group with a 3-sulfamoylaminophenyl substituent. Incorporates a benzhydryl-piperazine moiety instead of pyrrolidin-3-ol.
  • The benzhydryl-piperazine component may enhance binding to hydrophobic pockets in target proteins .
Compound 2 ():
  • Structure: 1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)piperidin-4-ol.
  • Key Differences: Features a bulky bis(benzyl)amino-phenethyl group attached to piperidin-4-ol. Sulfonyl groups are attached to methylbenzyl side chains rather than directly to the piperidine.
  • Implications :
    • The steric bulk may limit bioavailability but could improve selectivity for complex binding sites, such as those in antitumor targets .

Pyrrolidin-3-ol-Containing Analogs

1-(Piperidin-4-yl)pyrrolidin-3-ol ():
  • Structure : Lacks the 3-methoxyphenylsulfonyl group.
  • Key Differences :
    • Simplified core structure without the sulfonyl-linked aromatic substituent.
  • Implications :
    • The absence of the sulfonyl group reduces molecular weight (MW: ~210 g/mol vs. ~394 g/mol for the target compound) and may alter pharmacokinetic properties, such as shorter half-life .
Compound 1a ():
  • Structure : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
  • Key Differences :
    • Replaces the piperidine-sulfonyl group with a 1,2,4-oxadiazole ring linked to pyrrolidin-3-ol.
  • Implications :
    • The oxadiazole ring introduces hydrogen-bond acceptor sites, which could enhance interactions with nucleic acids or enzymes .

Sulfonamide-Based Enzyme Inhibitors

Blood Coagulation Factor Xa Inhibitor ():
  • Structure: 1-(1-{(2S)-3-[(6-chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl}piperidin-4-yl)tetrahydropyrimidin-2(1H)-one.
  • Key Differences: Uses a naphthalene-sulfonyl group and a tetrahydropyrimidinone core instead of pyrrolidin-3-ol.
  • Implications :
    • The chloronaphthalene group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s 3-methoxyphenyl group may prioritize peripheral tissue targeting .
PF-543 Derivatives ():
  • Structure : Include dimeric sulfonyl groups for antitumor activity.
  • Implications: Dimeric structures (e.g., Compound 3 in ) show enhanced potency against non-small cell lung cancer (NSCLC) cells due to dual binding modes, suggesting that the target compound’s monomeric structure may require optimization for similar efficacy .

Structural and Functional Data Comparison

Parameter Target Compound Compound 6f () 1-(Piperidin-4-yl)pyrrolidin-3-ol ()
Molecular Weight ~394 g/mol ~600 g/mol ~210 g/mol
Sulfonyl Group 3-Methoxyphenylsulfonyl 3-Sulfamoylaminophenylsulfonyl None
Polarity Moderate (logP ~2.5 estimated) High (logP ~1.8) Low (logP ~0.9)
Key Moieties Pyrrolidin-3-ol, Piperidine Benzhydryl-piperazine Pyrrolidin-3-ol, Piperidine
Potential Applications Enzyme inhibition, Antiviral (inferred) Antitumor, Enzyme inhibition CNS-targeting agents

Biological Activity

1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, a compound with complex structural features, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, enzyme inhibitory, and other therapeutic effects.

Chemical Structure

The compound's structure can be depicted as follows:

C16H24N2O3S\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes a piperidine ring, a pyrrolidine moiety, and a methoxyphenyl sulfonyl group, which contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of pyrrole and piperidine exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol demonstrate potent activity against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
Compound CSalmonella typhi5.0

These results suggest that the compound may be effective against Gram-positive and Gram-negative bacteria, with varying degrees of potency.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-olAChE2.14
Compound DUrease6.28

The inhibition of AChE is particularly noteworthy as it suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

In a study conducted by Nafeesa et al., various piperidine derivatives were synthesized and tested for their pharmacological activities. The study highlighted the strong inhibitory effects of certain derivatives on urease and AChE, indicating that modifications to the piperidine structure can enhance biological activity .

Another research effort focused on the antibacterial efficacy of similar compounds against Bacillus subtilis and Salmonella typhi, revealing moderate to strong activity . The findings underscore the therapeutic potential of sulfonamide derivatives in treating bacterial infections.

The biological activity of 1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is likely attributed to its ability to interact with specific enzyme targets and bacterial cell membranes. Molecular docking studies suggest that the compound can effectively bind to active sites on enzymes like AChE, thereby inhibiting their activity .

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